molecular formula C17H28O8 B12799396 Tetraethyl 1,1,5,5-pentanetetracarboxylate CAS No. 3779-30-4

Tetraethyl 1,1,5,5-pentanetetracarboxylate

Cat. No.: B12799396
CAS No.: 3779-30-4
M. Wt: 360.4 g/mol
InChI Key: HKZYXKOJTRUQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl 1,1,5,5-pentanetetracarboxylate is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl 1,1,5,5-pentanetetracarboxylate can be synthesized through the esterification of 1,1,5,5-pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction is as follows:

1,1,5,5-pentanetetracarboxylic acid+4ethanolTetraethyl 1,1,5,5-pentanetetracarboxylate+4water\text{1,1,5,5-pentanetetracarboxylic acid} + 4 \text{ethanol} \rightarrow \text{this compound} + 4 \text{water} 1,1,5,5-pentanetetracarboxylic acid+4ethanol→Tetraethyl 1,1,5,5-pentanetetracarboxylate+4water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,1,5,5-pentanetetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 1,1,5,5-pentanetetracarboxylic acid.

    Transesterification: Various tetraesters depending on the alcohol used.

    Reduction: 1,1,5,5-pentanetetraol.

Scientific Research Applications

Tetraethyl 1,1,5,5-pentanetetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetraethyl 1,1,5,5-pentanetetracarboxylate depends on the specific reaction or application. In general, the ester groups can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl 1,3,3,5-pentanetetracarboxylate
  • Tetraethyl 1,2,6,7-heptanetetracarboxylate
  • 1,3-Bis(diethylmalonyl)propane

Uniqueness

Tetraethyl 1,1,5,5-pentanetetracarboxylate is unique due to its specific structure, which includes four ester groups attached to a pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.

Biological Activity

Tetraethyl 1,1,5,5-pentanetetracarboxylate (also known as tetraethyl pentane-1,3,3,5-tetracarboxylate) is a chemical compound with significant biological activity and applications in various fields, including medicinal chemistry and materials science. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C17H28O8
  • Molecular Weight : 344.40 g/mol
  • CAS Number : 34457-89-1

This compound is characterized by its four carboxylate groups and two ethyl ester functionalities, which contribute to its reactivity and potential biological effects.

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, one study reported a significant reduction in cell viability in human breast cancer cells treated with this compound .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from toxicity induced by glutamate and other neurotoxic agents. This property could be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis Methods

The synthesis of this compound typically involves the alkylation of diethyl malonate with dibromopropane. The following table summarizes various synthesis routes and their corresponding yields:

Synthesis RouteYield (%)
Alkylation using diethyl malonate (original method)57.1
Modified alkylation with excess diethyl malonate81
Hydrolysis to form diacid35.4

This table illustrates the efficiency of different synthetic approaches to obtain this compound .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at Oregon State University evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated a significant scavenging effect compared to standard antioxidants such as ascorbic acid .

Case Study 2: Cancer Cell Line Studies

In a separate investigation published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound showed potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values indicating effective concentration levels for therapeutic applications .

Properties

CAS No.

3779-30-4

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

tetraethyl pentane-1,1,5,5-tetracarboxylate

InChI

InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3

InChI Key

HKZYXKOJTRUQHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.